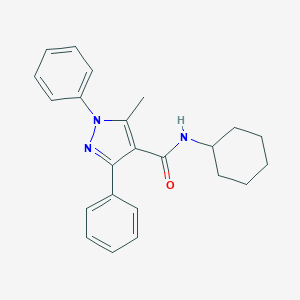
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide (CDPC) is a synthetic compound that has been extensively studied for its potential therapeutic applications. CDPC belongs to the class of pyrazole derivatives and has been shown to exhibit a wide range of biological activities.
作用机制
The mechanism of action of N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has also been shown to improve cognitive function and memory by increasing the levels of acetylcholine in the brain. Additionally, N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to have antioxidant properties, which may help protect against oxidative stress and cell damage.
实验室实验的优点和局限性
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, making it suitable for large-scale production. N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is also stable under normal laboratory conditions, making it easy to handle and store. However, N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. Additionally, N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has not been extensively studied in vivo, which may limit its potential applications.
未来方向
There are several future directions for research on N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to increase the levels of dopamine and serotonin in the brain, which may make it a promising candidate for these conditions. Another potential direction is to investigate its potential use in cancer therapy. N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to have anticancer properties, and further research may help identify its potential use in this area. Finally, more research is needed to understand the mechanism of action of N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide and its potential applications in other areas of medicine.
合成方法
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide can be synthesized by reacting cyclohexylamine, 1,3-diphenyl-2-propyn-1-one, and methyl isocyanate in the presence of a catalyst. The reaction proceeds via a one-pot, three-component reaction and yields N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide as the final product. The synthesis method has been optimized to improve the yield and purity of N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide, making it suitable for further research.
科学研究应用
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antidepressant activities. N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
属性
产品名称 |
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide |
|---|---|
分子式 |
C23H25N3O |
分子量 |
359.5 g/mol |
IUPAC 名称 |
N-cyclohexyl-5-methyl-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C23H25N3O/c1-17-21(23(27)24-19-13-7-3-8-14-19)22(18-11-5-2-6-12-18)25-26(17)20-15-9-4-10-16-20/h2,4-6,9-12,15-16,19H,3,7-8,13-14H2,1H3,(H,24,27) |
InChI 键 |
VTUSUBZXGJBSBI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4CCCCC4 |
规范 SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide](/img/structure/B258636.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-furamide](/img/structure/B258637.png)

![1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258643.png)
![N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-2-chlorobenzamide](/img/structure/B258645.png)
![1-(2-fluorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258646.png)

![3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258651.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B258656.png)
![3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B258657.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B258661.png)
![6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258664.png)

![5-bromo-N-[2-(4-fluorophenyl)ethyl]-2-furamide](/img/structure/B258670.png)